molecular formula C25H28ClNO4 B5149796 ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate

ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate

Cat. No.: B5149796
M. Wt: 441.9 g/mol
InChI Key: LOJORGDWXJLLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, also known as CEP-26401, is a synthetic compound that belongs to the class of piperidinecarboxylic acid derivatives. It has shown promising results in various scientific studies and has the potential to be used in the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. Binding of this compound to the sigma-1 receptor leads to the modulation of various signaling pathways, including the regulation of calcium homeostasis, the modulation of neurotransmitter release, and the promotion of cell survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been shown to increase the production of ATP, which is the primary source of energy for cells. It has been shown to have antioxidant effects by reducing oxidative stress and increasing the production of glutathione, which is an important antioxidant in the body.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it an ideal tool for studying the role of the sigma-1 receptor in various physiological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate. One direction is to further investigate its potential use in the treatment of various diseases, including stroke, traumatic brain injury, depression, anxiety, and schizophrenia. Another direction is to investigate its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Finally, there is a need to develop more potent and selective sigma-1 receptor agonists, which can be used as therapeutic agents for various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. It has a high affinity for the sigma-1 receptor and has been studied for its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of various signaling pathways, including the regulation of calcium homeostasis, the modulation of neurotransmitter release, and the promotion of cell survival. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its potential therapeutic uses and its mechanism of action.

Synthesis Methods

The synthesis of ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate involves the reaction of 4-chlorobenzylamine with ethyl 4-piperidinecarboxylate, followed by the addition of 4-oxo-4-phenylbutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

Ethyl 4-(4-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, cell survival, and modulation of neurotransmitter release. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClNO4/c1-2-31-24(30)25(18-19-8-10-21(26)11-9-19)14-16-27(17-15-25)23(29)13-12-22(28)20-6-4-3-5-7-20/h3-11H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJORGDWXJLLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.